1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two hydroxyl groups and an isopropyl group attached to a phenyl ring, making it a versatile reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxyacetophenone with 2-bromopropane in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at 50°C under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is widely used in scientific research due to its versatile chemical properties. Some notable applications include:
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone involves its interaction with molecular targets such as HSP90, a heat shock protein involved in protein folding and stabilization . By inhibiting HSP90, the compound can disrupt the function of various client proteins, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(2,4-Dihydroxy-3-propylphenyl)ethanone
- 2’,4’,6’-Trihydroxyacetophenone Monohydrate
- 1,1’-(4,6-Dihydroxy-1,3-phenylene)diethanone
- 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the isopropyl group in this compound imparts unique reactivity and potential biological activity .
Properties
IUPAC Name |
1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAXNACMLJXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647248 | |
Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-17-1 | |
Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.